molecular formula C14H25FN2O2 B11849251 tert-Butyl 7-fluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate

tert-Butyl 7-fluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate

Cat. No.: B11849251
M. Wt: 272.36 g/mol
InChI Key: FAHZHLGKKTUWRG-UHFFFAOYSA-N
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Description

tert-Butyl 7-fluoro-2,9-diazaspiro[55]undecane-2-carboxylate is a synthetic compound with the molecular formula C14H25FN2O2 It is characterized by a spirocyclic structure, which includes a fluorine atom and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-fluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.

    Introduction of the fluorine atom: This can be achieved through fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow synthesis and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-fluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl 7-fluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 7-fluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom and spirocyclic structure contribute to its binding affinity and selectivity for these targets. The compound may act by inhibiting enzymes or receptors involved in key biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate
  • tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
  • tert-Butyl 7-oxo-2-azaspiro[5.5]undecane-2-carboxylate

Uniqueness

tert-Butyl 7-fluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to similar compounds. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H25FN2O2

Molecular Weight

272.36 g/mol

IUPAC Name

tert-butyl 11-fluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate

InChI

InChI=1S/C14H25FN2O2/c1-13(2,3)19-12(18)17-8-4-5-14(10-17)6-7-16-9-11(14)15/h11,16H,4-10H2,1-3H3

InChI Key

FAHZHLGKKTUWRG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCNCC2F

Origin of Product

United States

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